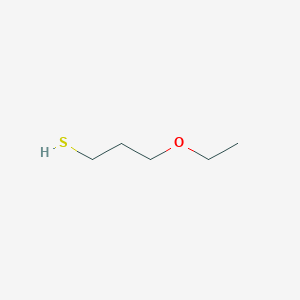![molecular formula C13H12N2O3 B13634600 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative . Another method includes the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux . These reactions typically yield isoindoline-1,3-dione derivatives in good to excellent yields.
Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to maximize yield and minimize waste. Green chemistry principles are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate dopamine receptors, particularly the D2 receptor, by interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence neurotransmitter signaling and has implications for the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives, such as N-isoindoline-1,3-diones . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and biological activity.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This unique structure may confer distinct pharmacological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2/b14-8- |
Clé InChI |
AXDDETXWXIGFAP-ZSOIEALJSA-N |
SMILES isomérique |
C1C/C(=N/O)/CC1N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


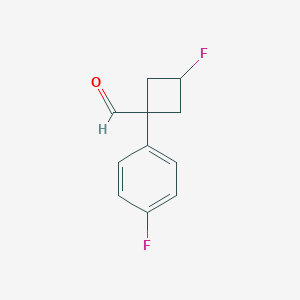
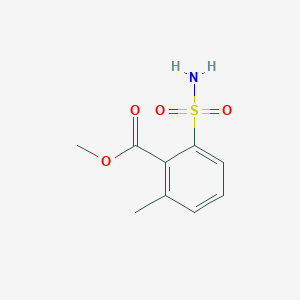






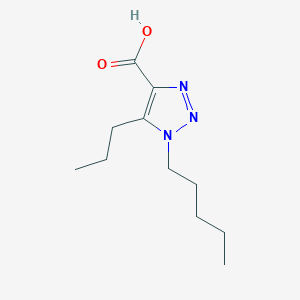
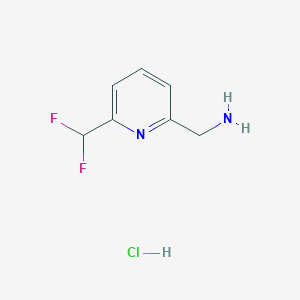
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
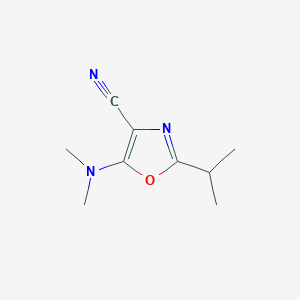
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
